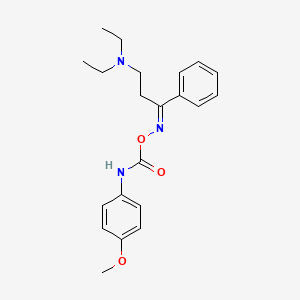

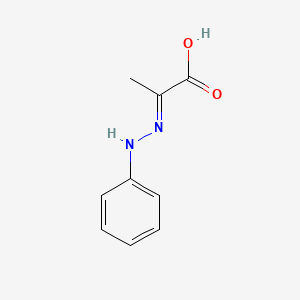

Anidoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anidoxime is a compound known for its analgesic properties. It is the hydrochloride salt of 0-(4-methoxyphenyl-carboxyl)-3-diethylamino-propiophenone oxime, with an empirical formula of C21H27N3O3 HCl . This compound has been studied for its potential use as an oral analgesic agent, showing promising results in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anidoxime can be synthesized through the reaction of hydroxylamine with nitriles under various conditions. One efficient method involves the use of hydroxylamine and nitriles via a solvent-free method under ultrasonic irradiation . Another approach is the microwave-assisted method, which has been applied for the synthesis of amidoxime-functionalized fibrous adsorbents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its rapidity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Anidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of anidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Additionally, anidoximes can react with carboxylic acids or their esters under high-pressure conditions to form 1,2,4-oxadiazoles .

Common Reagents and Conditions:

Oxidation: Catalyzed by cytochrome P450 or horseradish peroxidase.

Substitution: Reaction with carboxylic acids or esters under high-pressure conditions.

Major Products:

Oxidation: Nitric oxide (NO) release.

Substitution: Formation of 1,2,4-oxadiazoles.

Scientific Research Applications

Anidoxime has been studied extensively for its applications in various fields:

Mechanism of Action

Anidoxime exerts its effects primarily through the release of nitric oxide (NO). The presence of an electron-donating group on the oxime moiety decreases the energy gap between the oxime and nitrone forms, stabilizing the latter and facilitating addition reactions . This mechanism is crucial for its biological activities, including vasodilation and reduction of arterial pressure .

Comparison with Similar Compounds

Anidoxime is unique compared to other oximes and amidoximes due to its specific structure and properties. Similar compounds include:

Formamidoxime: The first synthesized amidoxime, known for its simplicity and historical significance.

Benzamidoxime: Used in the synthesis of 1,2,4-oxadiazoles under high-pressure conditions.

This compound stands out due to its dual functionality as an analgesic agent and its ability to release nitric oxide, making it a valuable compound in both medical and industrial applications.

Properties

Molecular Formula |

C21H27N3O3 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+ |

InChI Key |

XPHBRTNHVJSEQD-BSYVCWPDSA-N |

Isomeric SMILES |

CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

Synonyms |

4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)